3-(Dimethylamino)propanohydrazide

Übersicht

Beschreibung

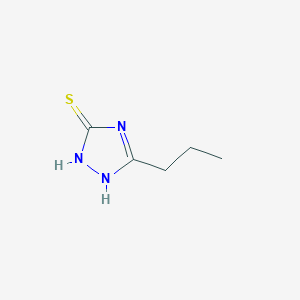

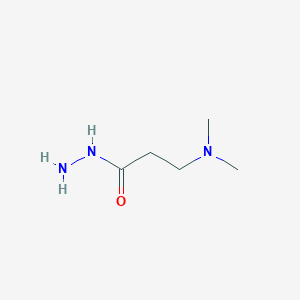

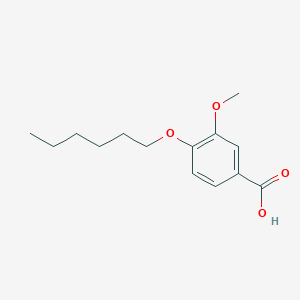

3-(Dimethylamino)propanohydrazide, also known as DMAPH, is a chemical compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties. It has a molecular weight of 131.18 .

Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The IUPAC name for 3-(Dimethylamino)propanohydrazide is 3-(dimethylamino)propanohydrazide. Its InChI code is 1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) .Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

3-(Dimethylamino)propanohydrazide is a colorless to light yellow liquid . It has a molecular weight of 131.18 and is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

- Application : “3-(Dimethylamino)propanohydrazide” is a chemical compound used in various chemical reactions .

- Method of Application : The specific methods of application can vary greatly depending on the type of reaction. Typically, it would be mixed with other reactants in a controlled environment to initiate the chemical reaction .

- Results : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, detailed results or quantitative data are not provided .

- Application : A study mentioned the use of “3-Dimethylamino-1-Arylpropenones” based disperse dyes, which might be related to “3-(Dimethylamino)propanohydrazide”, for dyeing polyester fabrics .

- Method of Application : The dyes are likely synthesized using “3-Dimethylamino-1-Arylpropenones” and then applied to the fabrics. The fabrics are then heated to high temperatures to facilitate the dyeing process .

- Results : The study reported successful dyeing of the fabrics, but did not provide specific quantitative data .

Chemical Synthesis

Dyeing Polyester Fabrics

Safety And Hazards

The safety data sheet for a similar compound, Dimethylaminopropylamine, indicates that it is a combustible liquid and can cause skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin . For 3-(Dimethylamino)propanohydrazide, it is recommended to handle with care, avoid ingestion and inhalation, and use personal protective equipment as required .

Eigenschaften

IUPAC Name |

3-(dimethylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUSPJZZPLJCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368680 | |

| Record name | 3-(dimethylamino)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)propanohydrazide | |

CAS RN |

22636-79-9 | |

| Record name | 3-(dimethylamino)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)